molecular formula C12H20O8 B1611426 dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 241811-65-4

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Cat. No.: B1611426
CAS No.: 241811-65-4
M. Wt: 292.28 g/mol
InChI Key: CIDSXIYWZMWIAF-OSTYVCCYSA-N
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Description

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a complex organic compound with the molecular formula C10H16O8 It is characterized by its unique dioxane ring structure, which is substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate diol and diacid precursors.

    Methoxylation and Methylation:

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed effects

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S,3S,5S,6S)-5,6-diethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
  • Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-diyl dimethanol

Uniqueness

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

241811-65-4

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

InChI

InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1

InChI Key

CIDSXIYWZMWIAF-OSTYVCCYSA-N

Isomeric SMILES

C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC

SMILES

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Canonical SMILES

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Origin of Product

United States

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